molecular formula C18H19NO4 B5865048 3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one

3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one

カタログ番号 B5865048
分子量: 313.3 g/mol
InChIキー: DTKMKPUPICGKGR-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one, commonly known as DAPK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that inhibit the activity of death-associated protein kinase 1 (DAPK1), a protein that plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation.

作用機序

3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibitor works by binding to the active site of this compound and inhibiting its kinase activity. This compound is a serine/threonine kinase that plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation. The inhibition of this compound activity by this compound inhibitor leads to the activation of pro-survival pathways and the suppression of pro-inflammatory pathways, resulting in the induction of apoptosis in cancer cells and the reduction of neuroinflammation in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells by activating the pro-survival pathways and suppressing the pro-inflammatory pathways. Moreover, this compound inhibitor has been shown to reduce neuroinflammation and oxidative stress in animal models of Alzheimer's and Parkinson's disease.

実験室実験の利点と制限

The advantages of using 3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibitor in lab experiments include its specificity and potency in inhibiting this compound activity. Moreover, this compound inhibitor has been extensively studied in preclinical models, and its mechanism of action is well understood. However, the limitations of using this compound inhibitor in lab experiments include its potential off-target effects and the need for further studies to determine its safety and efficacy in clinical settings.

将来の方向性

The potential therapeutic applications of 3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibitor are vast, and several future directions can be explored. One of the future directions is to develop this compound inhibitor as a therapeutic agent for cancer treatment. Moreover, further studies can be conducted to determine the safety and efficacy of this compound inhibitor in clinical settings. Additionally, the potential use of this compound inhibitor in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, can also be explored.

合成法

The synthesis of 3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibitor involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method for synthesizing this compound is the condensation reaction between 2,5-dimethoxyaniline and 3-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a Claisen-Schmidt condensation reaction with propenone to yield the final product.

科学的研究の応用

3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Several preclinical studies have shown that the inhibition of this compound activity can induce apoptosis in cancer cells and suppress tumor growth. Moreover, this compound inhibitor has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease by reducing neuroinflammation and oxidative stress.

特性

IUPAC Name

(E)-3-(2,5-dimethoxyanilino)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-14-6-4-5-13(11-14)17(20)9-10-19-16-12-15(22-2)7-8-18(16)23-3/h4-12,19H,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKMKPUPICGKGR-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。